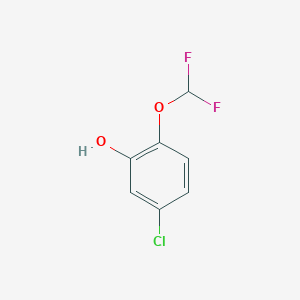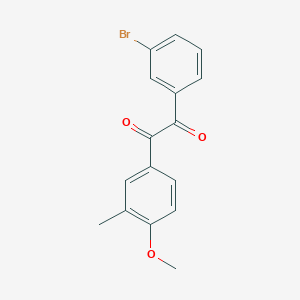
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. This compound features two aromatic rings substituted with bromine, methoxy, and methyl groups, connected by an ethanedione moiety. Such compounds are often of interest in organic synthesis and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 4-methoxy-3-methylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding imine.
Oxidation: The imine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the ethanedione moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols derivatives.
科学的研究の応用
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
1-(3-Chloro-phenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-2-(4-hydroxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C16H13BrO3 |
|---|---|
分子量 |
333.18 g/mol |
IUPAC名 |
1-(3-bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H13BrO3/c1-10-8-12(6-7-14(10)20-2)16(19)15(18)11-4-3-5-13(17)9-11/h3-9H,1-2H3 |
InChIキー |
ZFXAMGKMJVDLRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8273546.png)
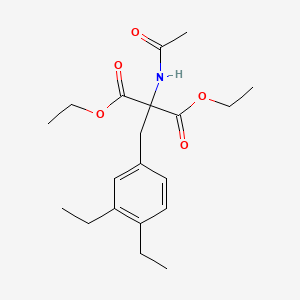
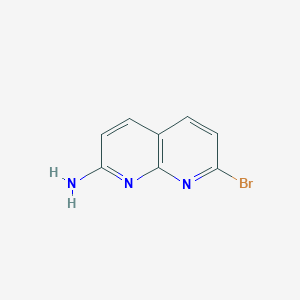
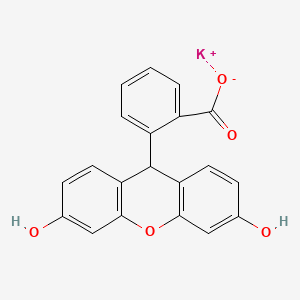
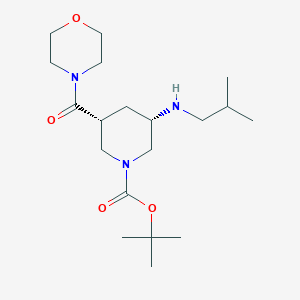
![6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8273599.png)
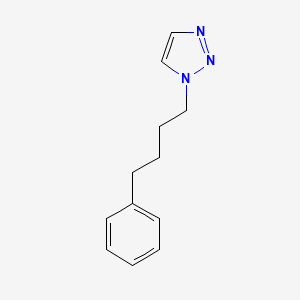
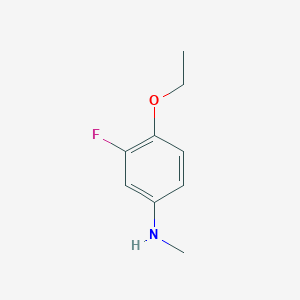
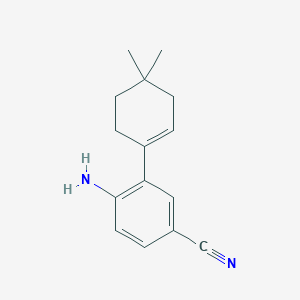
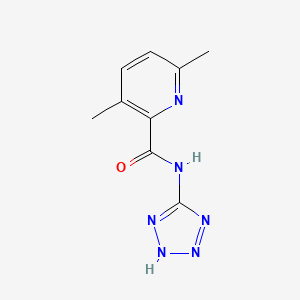
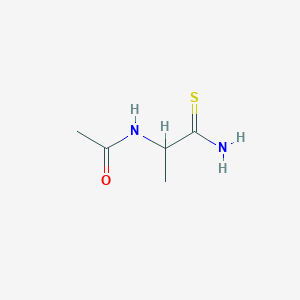
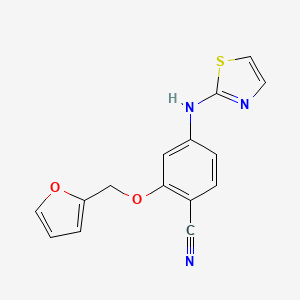
![3-(2-methoxyethyl)-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8273649.png)
